9-Octyldocosane
Overview
Description
9-Octyldocosane is a branched alkane with the chemical formula C₃₀H₆₂ . It is a structural isomer of triacontane and is known for its unique properties and applications in various fields. This compound is characterized by its high molecular weight and long carbon chain, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Octyldocosane can be synthesized through the reaction of n-octylmagnesium bromide with tetradecane . This Grignard reaction involves the formation of a carbon-carbon bond, resulting in the desired branched alkane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of Grignard reagents and alkyl halides under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 9-Octyldocosane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the conditions and reagents used.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common for alkanes.
Common Reagents and Conditions:
Oxidation: Reagents such as or are often used.
Substitution: Halogenation typically involves reagents like or under UV light.
Major Products Formed:
Oxidation: Depending on the extent of oxidation, products can range from to .
Substitution: The primary products are alkyl halides .
Scientific Research Applications
9-Octyldocosane has several applications across different fields:
Chemistry: It is used as a model compound in studies of and .
Biology: Its properties are studied in the context of and .
Medicine: Research into its potential as a is ongoing.
Mechanism of Action
The mechanism of action of 9-Octyldocosane is primarily physical rather than chemical. In applications such as lubrication, it functions by forming a stable, low-friction layer on surfaces. Its long carbon chain and branched structure contribute to its effectiveness in reducing wear and tear on mechanical parts .
Comparison with Similar Compounds
Squalane: Another branched alkane with the formula , known for its use in cosmetics and as a lubricant.
Triacontane: A straight-chain alkane with the same molecular formula, used in similar applications but with different physical properties.
Uniqueness: 9-Octyldocosane’s branched structure gives it unique properties, such as lower melting and boiling points compared to its straight-chain isomer, triacontane. This makes it more suitable for specific applications where lower viscosity and better flow characteristics are required .
Properties
IUPAC Name |
9-octyldocosane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62/c1-4-7-10-13-16-17-18-19-20-23-26-29-30(27-24-21-14-11-8-5-2)28-25-22-15-12-9-6-3/h30H,4-29H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCWYGUJADCQPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCCCCCC)CCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303064 | |
Record name | Docosane, 9-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55319-83-0 | |
Record name | Docosane, 9-octyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156330 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Docosane, 9-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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